Dithio-bis-maleimidoethane (DTME) is a homobifunctional, thiol-reactive crosslinking reagent characterized by its central disulfide bond and dual maleimide reactive groups . With a molecular weight of 312.36 g/mol and an 11-atom spacer arm measuring 13.3 Å, DTME is specifically engineered to covalently bridge free sulfhydryl groups (cysteine residues) on proteins or peptides at near-neutral pH (6.5–7.5) . From a procurement and workflow perspective, DTME is highly lipophilic, requiring initial dissolution in organic solvents such as DMSO or DMF before introduction into aqueous reaction buffers . Its defining commercial value lies in its cleavability; the internal disulfide linkage can be efficiently reduced using standard laboratory reagents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), allowing researchers to reverse the crosslink for downstream monomeric analysis .
Substituting DTME with other common homobifunctional maleimides, such as Bis-maleimidoethane (BMOE) or Bis-maleimidohexane (BMH), fundamentally alters the recoverability of the conjugated targets. Because BMOE and BMH lack a central disulfide bond, their crosslinks are permanent; substituting them for DTME will prevent the subsequent separation of interacting proteins via reducing SDS-PAGE or mass spectrometry, leading to analytical dead-ends in reversible interaction studies [1]. Conversely, substituting DTME with another cleavable thiol-reactive crosslinker like DPDPB (which utilizes pyridyldithio chemistry) shifts the required optimal reaction pH from 6.5–7.5 to 7.0–9.0 [1]. This pH shift can increase the risk of off-target primary amine reactivity and alters the reaction kinetics, making DPDPB an unsuitable drop-in replacement for established DTME protocols.
The primary procurement driver for DTME is its reversible nature compared to standard alkyl-spacer maleimides. When subjected to standard reducing conditions (e.g., 10–50 mM DTT or TCEP), DTME crosslinks are 100% cleavable, yielding the original monomeric protein components for individual mass or electrophoretic analysis . In contrast, BMH and BMOE maintain 0% cleavability under identical reducing conditions, permanently locking the multimeric complex .
| Evidence Dimension | Crosslink Cleavability under Reducing Conditions |
| Target Compound Data | 100% cleavable (yields monomers) |
| Comparator Or Baseline | BMH / BMOE (0% cleavable, yields permanent multimers) |
| Quantified Difference | Absolute difference in reversibility |
| Conditions | Incubation with 10-50 mM DTT or TCEP prior to SDS-PAGE or LC-MS |
This dictates whether a buyer can actually recover and identify individual interacting sub-units after the crosslinking event has been captured.
DTME provides an 11-atom spacer arm measuring 13.3 Å in length, which is significantly longer than the 8.0 Å spacer of the structurally related BMOE . This extended reach is critical when conjugating cysteine residues that are sterically hindered or located further apart within a protein complex. Attempting to use BMOE for interactions spanning >8.0 Å will result in false-negative crosslinking data, whereas DTME successfully bridges these wider gaps while maintaining the maleimide-thiol specificity .
| Evidence Dimension | Spacer Arm Distance |
| Target Compound Data | 13.3 Å (11-atom spacer) |
| Comparator Or Baseline | BMOE (8.0 Å spacer) |
| Quantified Difference | 5.3 Å extended reach |
| Conditions | Intramolecular or intermolecular protein crosslinking |
Procuring the correct spacer length prevents assay failure when target sulfhydryl groups are not immediately adjacent in the tertiary structure.
For applications requiring highly specific sulfhydryl conjugation without modifying primary amines, DTME's maleimide groups offer a strict optimal pH window of 6.5–7.5 [1]. If a buyer substitutes DTME with a pyridyldithio-based cleavable crosslinker like DPDPB, the required reaction pH shifts to 7.0–9.0 [1]. Operating at pH > 8.0 significantly increases the risk of off-target primary amine reactivity, reducing the site-specificity of the bioconjugation.
| Evidence Dimension | Optimal Reaction pH |
| Target Compound Data | pH 6.5–7.5 (Maleimide chemistry) |
| Comparator Or Baseline | DPDPB (pH 7.0–9.0, Pyridyldithio chemistry) |
| Quantified Difference | Lower, tighter pH requirement for DTME |
| Conditions | Aqueous bioconjugation buffers (e.g., PBS or HEPES) |
Maintaining a near-neutral pH ensures that the crosslinker strictly targets cysteines, avoiding unwanted cross-reactivity with lysine residues.
DTME is the premier choice for capturing transient, native-state protein interactions in live cells or lysates. Because its 13.3 Å spacer arm bridges interacting complexes effectively, and its central disulfide bond can be cleaved by DTT post-lysis, researchers can isolate the complex and subsequently analyze the exact monomeric constituents via mass spectrometry without interference from a permanent linker [1].
When determining the multimeric state of a protein complex, DTME allows researchers to covalently lock the oligomer for size-exclusion chromatography or non-reducing SDS-PAGE. The complex can then be subjected to reducing conditions to verify the molecular weight of the individual subunits, a workflow impossible with non-cleavable analogs like BMH [1].
In biopharmaceutical development, DTME is utilized to conjugate therapeutic peptides or haptens to carrier proteins via cysteine residues. The disulfide bond remains stable in the extracellular environment but is readily cleaved by the highly reducing environment of the intracellular cytosol (due to glutathione), effectively releasing the active payload once inside the target cell [1].
Irritant